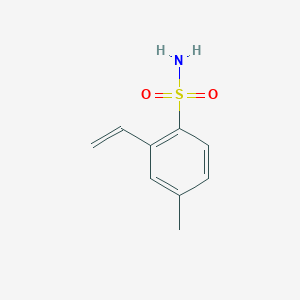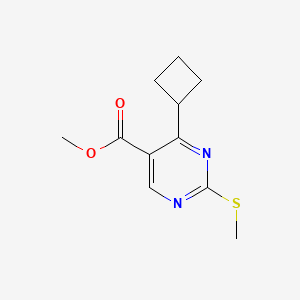
2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a unique structure that includes a diethylamino group, a dimethyl-oxo-tetrahydroisoquinoline moiety, and an acetanilide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and other key steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylamino-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: Potential use in the development of bioactive compounds or as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 2-Diethylamino-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and acetanilide-based molecules. Examples include:
- 1,2,3,4-Tetrahydroisoquinoline
- N-Phenylacetamide
- 4-Dimethylaminoacetophenone
Uniqueness
What sets 2-Diethylamino-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide apart is its unique combination of functional groups and structural features
Propiedades
Número CAS |
54087-51-3 |
|---|---|
Fórmula molecular |
C23H29N3O2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-5-26(6-2)15-20(27)24-17-13-11-16(12-14-17)21-18-9-7-8-10-19(18)23(3,4)22(28)25-21/h7-14,21H,5-6,15H2,1-4H3,(H,24,27)(H,25,28) |
Clave InChI |
TWPRYSGEVCQCJL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


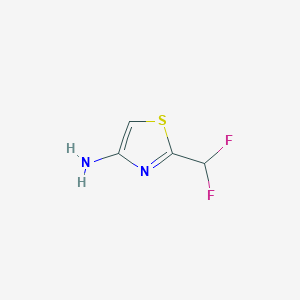

![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
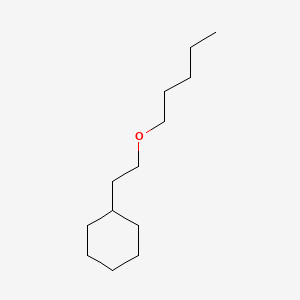
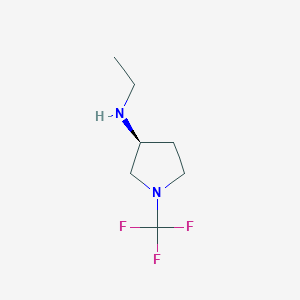
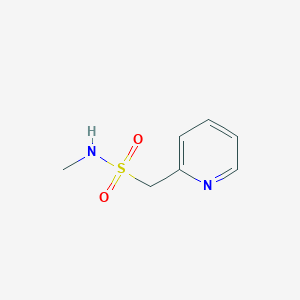
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
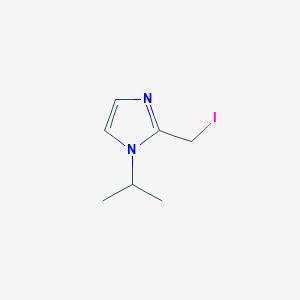
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)


